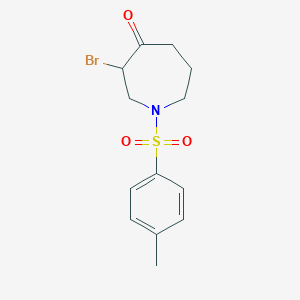

3-Bromo-1-tosylazepan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHVCXCQGYIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434706 | |

| Record name | 3-Bromo-1-tosylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171009-43-1 | |

| Record name | 3-Bromo-1-tosylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies Towards 3 Bromo 1 Tosylazepan 4 One and Analogous Azepanones

Formation of the Azepan-4-one (B24970) Ring System

The construction of the seven-membered azepane ring, particularly with a ketone functionality at the C-4 position, presents a significant synthetic challenge due to unfavorable thermodynamic and kinetic factors associated with medium-sized ring formation. sioc-journal.cn However, various innovative cyclization methodologies have been developed to overcome these hurdles.

Cyclization Methodologies for Seven-Membered Nitrogen Heterocycles

The synthesis of seven-membered nitrogen heterocycles like azepanes can be achieved through several strategies, including ring-closing reactions, ring-expansion of smaller cyclic precursors, and multi-step sequences. researchgate.net One notable method is the gold-catalyzed two-step [5+2] annulation, which has proven to be an efficient route to azepan-4-ones with high regioselectivity and good to excellent diastereoselectivity. nih.govrsc.org This process often involves the intramolecular cyclization of precursors tailored with appropriate functional groups. For instance, a rhodium-catalyzed sequential allylic amination and olefin hydroacylation has been successfully employed for the enantioselective synthesis of 2-alkyl-dihydrobenzoazepin-5-ones. bohrium.com

Other innovative approaches include:

Radical-mediated tandem cyclization: This method offers an alternative to traditional approaches, often avoiding harsh reaction conditions and poor atom economy. sioc-journal.cn

Ugi multicomponent reaction: This reaction allows for the diversity-oriented synthesis of various 7-membered nitrogen heterocycles through different strategies. osi.lvresearchgate.net

Intramolecular 1,7-carbonyl-enamine cyclization: This has been explored as a novel method for azepine ring closure, leading to functionalized heterocyclic fused azepine ring systems. chem-soc.si

Temporary-bridge strategy: An enantioselective organocatalyzed domino synthesis of azepane moieties has been developed using a temporary-bridge strategy, which circumvents the challenges of direct cyclization. rsc.org

Incorporation of the Ketone Functionality at the C-4 Position

The introduction of a ketone group at the C-4 position of the azepane ring is a critical step in the synthesis of the target compound. Several methods have been developed to achieve this, often integrated within the cyclization strategy itself.

The aforementioned gold-catalyzed [5+2] annulation directly yields azepan-4-ones. nih.govrsc.org Similarly, the rhodium-catalyzed hydroacylation of alkenals, formed from the reaction of 2-amino aryl aldehydes with allylic acetimidates, leads to the formation of dihydrobenzoazepin-5-ones. bohrium.com Ring expansion of smaller rings, such as piperidines, using reagents like ethyl diazoacetate, is another viable route to produce azepan-4-ones on a large scale. researchgate.net

N-Tosyl Group Introduction and Functional Group Interconversion

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the azepane ring serves a dual purpose: it acts as a protecting group for the amine and modulates the reactivity of the molecule.

N-Tosyl Protection of Azepane Precursors

The tosyl group is a widely used protecting group for primary and secondary amines in organic synthesis. wikipedia.orggoogle.com It is typically introduced by reacting the amine with tosyl chloride (TsCl) in the presence of a base. chemicalbook.com This protection is robust and the resulting sulfonamide is stable under a variety of reaction conditions. wikipedia.org For azepane precursors, N-tosylation is a crucial step to prevent unwanted side reactions during subsequent transformations. doi.org The N-tosylation of amino alcohols can be a key step in the synthesis of N-tosyl aziridines, which are valuable precursors for more complex nitrogen-containing compounds. nih.gov

Reactivity Modulation by the N-Tosyl Moiety

The electron-withdrawing nature of the tosyl group significantly influences the reactivity of the azepane ring. This group can stabilize the ring through resonance and steric hindrance, thereby reducing the likelihood of hydrolysis. The presence of the N-tosyl group can also direct the stereochemistry of subsequent reactions. For example, in the addition of dihalocarbenes to cyclic enamides, the N-tosyl group can influence the facial selectivity of the addition. rsc.org Furthermore, the N-tosyl group can affect the reactivity and enantioselectivity in catalytic reactions such as asymmetric hydrogenation. acs.org Deprotection of the N-tosyl group can be achieved under strongly acidic or reductive conditions. wikipedia.org

Regioselective and Stereoselective Bromination at the α-Ketone Position

The final key step in the synthesis of 3-Bromo-1-tosylazepan-4-one is the selective introduction of a bromine atom at the α-position to the ketone. This requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

The α-bromination of ketones is a common transformation in organic synthesis, and various reagents and methods have been developed to achieve this. N-Bromosuccinimide (NBS) is a popular and efficient reagent for the α-bromination of ketones. nih.govtandfonline.comnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. For instance, the bromination of aralkyl ketones with NBS in the presence of acidic alumina (B75360) in methanol (B129727) at reflux exclusively yields the α-monobrominated product. nih.govnih.gov

The mechanism of bromination of ketones typically involves the formation of an enol or enolate intermediate, which then attacks the bromine source. pku.edu.cn The regioselectivity is often governed by the stability of the intermediate enol or enolate. tandfonline.com For unsymmetrical ketones, bromination can occur at either α-position, and achieving selectivity for the less substituted carbon can be challenging. tandfonline.comgoogle.com

Stereoselective bromination is also a critical consideration, especially when chiral centers are present or being created. The use of chiral catalysts or auxiliaries can induce stereoselectivity in bromination reactions. rsc.org For cyclic ketones, the stereochemical outcome of bromination is influenced by the conformation of the ring and the approach of the brominating agent.

Direct Halogenation Using N-Bromosuccinimide (NBS) and Molecular Bromine

Direct α-halogenation of ketones is a fundamental transformation in organic synthesis. libretexts.org For the synthesis of this compound, direct bromination of the parent ketone, N-tosylazepan-4-one, at the α-position can be achieved using common brominating agents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

The reaction with N-Bromosuccinimide (NBS) is frequently employed for the α-bromination of ketones. organic-chemistry.orgresearchgate.net This method is often preferred due to its operational simplicity and the fact that the co-product, succinimide, can be easily removed. The reaction typically proceeds under acidic or radical conditions. For instance, the bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one is achieved using NBS and benzoyl peroxide as a radical initiator. orgsyn.org A similar strategy can be applied to N-tosylazepan-4-one.

Molecular Bromine (Br₂) is another effective reagent for the α-bromination of ketones. libretexts.org The reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. libretexts.org For example, p-acetotoluide is brominated using molecular bromine in acetic acid. orgsyn.org However, the use of liquid bromine requires careful handling due to its corrosive and toxic nature. google.com

| Reagent | Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acid or radical initiator | Simpler handling, easy by-product removal | May require initiators |

| Molecular Bromine (Br₂) | Acid catalysis | Effective, readily available | Corrosive, toxic, may produce HBr |

Indirect Bromine Introduction Strategies for α-Ketones

Indirect methods for the introduction of bromine at the α-position of ketones offer alternatives to direct bromination, sometimes providing better control and milder reaction conditions.

One such strategy involves the use of an oxidative bromination system . For example, a combination of potassium bromide (KBr) and an oxidant like hydrogen peroxide (H₂O₂) can be used to generate bromine in situ. organic-chemistry.org This approach can be more environmentally friendly as it avoids the direct handling of molecular bromine. google.com Another system employs sodium bromide and sodium perborate (B1237305) for the bromination of various aromatic compounds. researchgate.net

Another indirect method is the reaction of enamines or enol ethers derived from the ketone with a bromine source. This can offer enhanced regioselectivity in some cases.

| Method | Reagents | Key Features |

| Oxidative Bromination | KBr/H₂O₂ or NaBr/NaBO₃ | In situ generation of bromine, often milder conditions. researchgate.netgoogle.comorganic-chemistry.org |

| Enamine/Enol Ether Bromination | Ketone-derived enamine/enol ether + Brominating Agent | Can provide high regioselectivity. |

Asymmetric Approaches to Control Stereochemistry at C-3

Controlling the stereochemistry at the C-3 position to produce enantiomerically enriched this compound is a significant challenge. Asymmetric synthesis, the selective production of one enantiomer, is crucial in medicinal chemistry as different enantiomers can have different biological activities. slideshare.netchiralpedia.com

Several strategies can be employed for asymmetric synthesis:

Chiral Auxiliaries: A chiral auxiliary can be attached to the azepanone precursor to direct the stereochemical outcome of the bromination reaction. du.ac.in After the reaction, the auxiliary is removed to yield the chiral product. slideshare.net

Chiral Catalysts: The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, can promote the enantioselective bromination of the ketone. chiralpedia.comfrontiersin.org Asymmetric catalysis is a powerful tool for creating chiral molecules with high selectivity. frontiersin.org

Enzymatic Reactions: Biocatalysis, using isolated enzymes or whole cells, can offer high enantioselectivity under mild conditions. chiralpedia.comnih.gov

A temporary-bridge strategy has been reported for the enantioselective organocatalyzed synthesis of azepane moieties, which can then be converted to synthetically valuable azepanone derivatives. rsc.org

| Approach | Description | Key Advantage |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the reaction. slideshare.netdu.ac.in | Well-established methodology. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to induce asymmetry. chiralpedia.comfrontiersin.org | High efficiency and atom economy. |

| Biocatalysis | Enzymes are used to catalyze the enantioselective transformation. chiralpedia.comnih.gov | High selectivity and mild reaction conditions. |

Convergent and Divergent Synthetic Pathways

Synthesis via α-Halo Eneformamide Intermediates

The synthesis of functionalized azepanes can be achieved through palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. nih.gov These α-halo eneformamides can be prepared from the corresponding lactam. escholarship.org This strategy allows for the introduction of diverse functionalities at the C-2 position of the azepane ring. escholarship.org This methodology provides a convergent route to highly functionalized azepenes, which can be further transformed into azepanones. escholarship.orgrsc.org

Sequential Functionalization and Multicomponent Reactions

Sequential functionalization involves the step-by-step introduction of different functional groups onto a core scaffold. This allows for the systematic construction of complex molecules.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product containing all or most of the atoms of the starting materials, offer a powerful and efficient approach to complex molecule synthesis. nih.govpreprints.org MCRs are highly atom-economical and can rapidly generate molecular diversity. mdpi.comnih.gov The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been widely used in the synthesis of heterocycles. mdpi.comnih.gov The Strecker reaction is another important MCR for the synthesis of amino acids. nih.gov While specific MCRs for this compound are not detailed, the principles of MCRs could be applied to construct the azepanone ring system in a convergent manner. nih.gov

A divergent synthesis, in contrast, involves a common intermediate being converted into a variety of different products. researchgate.netnih.gov For instance, a photocatalytic [4 + 2] skeleton-editing strategy has been developed for the divergent synthesis of different dihydroisoquinolinediones from an identical N-hydroxyphthalimide (NHPI) ester. nih.gov

Catalytic Methodologies in Azepanone Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. nih.gov Various catalytic methods have been developed for the synthesis of azepanones and related heterocycles.

Transition metal catalysis is widely used. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides access to trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com Palladium-catalyzed cross-coupling reactions are also key in the functionalization of azepane rings. escholarship.orgnih.gov Gold-catalyzed reactions have been employed in the formation of azepanones through the activation of alkynes. nih.gov

Organocatalysis , using small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. frontiersin.org For example, N-heterocyclic carbenes (NHCs) have been used to catalyze reactions to access azepino[1,2-a]indoles. nih.gov

Photocatalysis , which uses light to drive chemical reactions, has also been applied to the synthesis of nitrogen-containing heterocycles. nih.gov

| Catalysis Type | Examples in Azepanone/Azepine Synthesis |

| Transition Metal Catalysis | Cu(I)-catalyzed cyclization, mdpi.com Pd-catalyzed cross-coupling, escholarship.orgnih.gov Au-catalyzed alkyne activation. nih.gov |

| Organocatalysis | N-heterocyclic carbene (NHC) catalysis. nih.gov |

| Photocatalysis | [4 + 2] skeleton-editing strategy for dihydroisoquinolinediones. nih.gov |

Transition Metal-Catalyzed Transformations (e.g., Palladium-mediated Cross-Coupling, Cobalt Catalysis)

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures, including azepanone rings. arabjchem.orgmdpi.com These methods often proceed under mild conditions with high efficiency and selectivity, making them attractive for modern synthetic chemistry. nih.gov Palladium and cobalt complexes, in particular, have emerged as prominent catalysts in the synthesis of these and other heterocyclic systems. nih.gov

Palladium-Mediated Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been effectively applied to the formation of C-C and C-N bonds essential for constructing azepanone scaffolds. nih.govmdpi.comnobelprize.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are valued for their broad functional group tolerance and reliability. nih.govnobelprize.org

For instance, palladium catalysts have been instrumental in cycloaddition reactions to form azepine derivatives. A notable example is the palladium-catalyzed asymmetric [4+3] cycloaddition of trimethylenemethane with azadienes derived from benzofuran, which efficiently constructs benzofuro[3,2-b]azepines. nih.gov While not a direct synthesis of monocyclic azepanones, this strategy highlights the power of palladium in forging seven-membered nitrogenous rings. Another approach involves the intramolecular cyclization of suitable precursors. For example, gold-catalyzed oxidative cyclization has been used to create tetrahydrobenz[b]azepin-4-ones from tertiary anilines bearing a homopropargylic substituent. nih.gov

A (4+3) annulation of donor-acceptor cyclopropanes with azadienes, catalyzed by Lewis acids like Ytterbium triflate (Yb(OTf)₃), can produce densely substituted azepanones in a single step with good yields and high diastereoselectivity. nih.govresearchgate.net While not strictly a palladium-catalyzed reaction, the development of an asymmetric variant was achieved using a copper(II) triflate/trisoxazoline ligand system, showcasing the synergy between different transition metals and chiral ligands to control stereochemistry. nih.gov

Cobalt Catalysis:

Cobalt catalysis has gained traction as a more sustainable and cost-effective alternative to noble metal catalysts for various organic transformations. nih.gov Cobalt complexes can catalyze a range of reactions, including cycloadditions and C-H activation, which are applicable to the synthesis of heterocyclic structures. mdpi.comnih.gov Research has demonstrated the potential of cobalt catalysis in [2+2+2] and [2+2] cycloadditions, as well as reductive couplings, which often proceed through cobaltacyclic intermediates to yield products with high regio- and stereoselectivity. nih.gov For example, cobalt(III)-catalyzed C(sp²)–H annulation of o-arylanilines with alkynes has been developed to synthesize dibenzo-[b,d]azepines. mdpi.com Although direct cobalt-catalyzed synthesis of this compound is not widely reported, the established reactivity patterns of cobalt complexes suggest their potential utility in novel synthetic routes toward such azepanones.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(0) complexes | Cross-Coupling (e.g., Suzuki, Heck) | Aryl halides, organoborons, alkenes | Functionalized Heterocycles | Broad functional group tolerance, mild conditions. | nih.gov, nobelprize.org |

| Yb(OTf)₃ | (4+3) Annulation | Donor-Acceptor Cyclopropanes, Azadienes | Densely Substituted Azepanones | High diastereoselectivity, good to excellent yields. | nih.gov, researchgate.net |

| Cu(OTf)₂ / (S)-CyTox Ligand | Asymmetric (4+3) Annulation | Donor-Acceptor Cyclopropanes, Azadienes | Enantioenriched Azepanones | Enantioselective transformation. | nih.gov |

| Co(II)/Co(III) complexes | Cycloaddition, C-H Activation | Alkynes, Enynes, Anilines | Azepines, Dibenzoazepines | High regio- and stereoselectivity, cost-effective. | nih.gov, mdpi.com |

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third major pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.org These methods are particularly valuable for their ability to create complex, chiral molecules from simple acyclic precursors under environmentally friendly conditions. rsc.org

A significant breakthrough in the synthesis of azepane moieties is the enantioselective organocatalyzed domino synthesis. rsc.orgrsc.org One innovative "temporary-bridge" strategy involves the annulation of α-ketoamides with enals. rsc.orgrsc.org This approach circumvents the challenges of direct medium-sized ring cyclization by first forming a bicyclo[3.2.1]octane derivative, which can then be selectively transformed into optically active azepanones, azepanols, or azepanediones. rsc.orgrsc.org This method can create up to four stereogenic centers with high stereoselectivity. rsc.org

Another powerful organocatalytic method is the Michael addition/proton transfer/lactamization organocascade process. This strategy has been employed to deliver medium-sized lactams, including azepanones and benzazepinones, with high enantiopurity. acs.org The reaction proceeds through chiral α,β-unsaturated acylammonium salts, catalyzed by a chiral bifunctional squaramide/DBU system. acs.org This approach is noted for its high enantioselectivity, excellent regioselectivity, and 100% atom efficiency. acs.org Such strategies are highly desirable as they provide access to challenging medium-sized ring systems in optically active forms, which is of great relevance for synthetic purposes. rsc.org

| Catalyst/Strategy | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalyst (Proline-derived) | Domino Annulation (Temporary-Bridge Strategy) | α-ketoamides, 1,3-bis-electrophilic enals | Optically Active Azepanones/Azepanols | Forms bridged intermediate, high stereoselectivity. | rsc.org, rsc.org |

| Chiral Squaramide / DBU | Asymmetric Addition/Cyclization Cascade | Ynones, β,γ-unsaturated α-ketoesters | Enantioenriched Azocanones/Azepanones | High enantioselectivity, 100% atom efficiency. | acs.org |

Mechanistic Investigations of Chemical Reactions Involving 3 Bromo 1 Tosylazepan 4 One

Elucidation of Reaction Pathways and Transition States

The transition state represents the specific configuration along a reaction coordinate with the highest potential energy. wikipedia.org Its structure is fleeting and cannot be isolated, but its geometry determines the reaction's activation energy and, consequently, its rate. wikipedia.org For reactions involving 3-Bromo-1-tosylazepan-4-one, such as nucleophilic substitution or rearrangement, the transition state would involve the partial formation and breaking of bonds. For instance, in an SN2 reaction at the α-carbon, the transition state would feature a trigonal bipyramidal geometry where the incoming nucleophile and the leaving bromide are partially bonded to the carbon atom. wikipedia.org

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to determine the geometry and energy of transition states, providing insight into the minimum energy pathway of a reaction. youtube.com While specific computational studies on this compound are not detailed in the available literature, the principles of transition state theory provide a robust framework for predicting its reactivity. wikipedia.org

Reactivity Profile of the α-Bromo Ketone Functionality

The α-bromo ketone moiety is the most reactive site in the molecule, dictating its participation in a wide array of chemical transformations.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate. The subsequent fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. While this is a standard reaction for all ketones, the presence of the adjacent bromine atom can sterically hinder the approach of bulky nucleophiles.

The primary reactivity of α-halo ketones often centers on the carbon atom bearing the halogen. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution reactions.

The most common mechanism is the SN2 pathway, where a nucleophile attacks the α-carbon, displacing the bromide ion in a single, concerted step. This reaction is stereospecific, resulting in an inversion of configuration at the α-carbon. A wide range of nucleophiles, including amines, thiolates, and cyanides, can participate in this transformation.

While less common, an SN1-like mechanism could be envisioned under conditions that favor the formation of a carbocation intermediate. However, the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is generally disfavored.

| Reaction Type | Reagent (Nucleophile) | Proposed Product | Mechanism |

| Substitution | Sodium Azide (B81097) (NaN₃) | 3-Azido-1-tosylazepan-4-one | SN2 |

| Substitution | Sodium Cyanide (NaCN) | 4-Oxo-1-tosylazepane-3-carbonitrile | SN2 |

| Substitution | Thiophenol/Base | 3-(Phenylthio)-1-tosylazepan-4-one | SN2 |

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction (dehydrobromination) to yield an α,β-unsaturated ketone, also known as an enone. The base abstracts a proton from the carbon atom adjacent to the carbonyl group (the α'-position), leading to the formation of an enolate, which then expels the bromide ion to form a carbon-carbon double bond. This E2 elimination pathway is a common and useful method for synthesizing cyclic enones from α-bromo ketones. libretexts.org The resulting product, 1-Tosyl-1,2,3,7-tetrahydroazepin-4-one, is itself a valuable intermediate for further reactions, such as Michael additions and cycloadditions.

Rearrangement Processes and their Mechanistic Implications (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an enolizable proton, which proceeds in the presence of a base. wikipedia.org For cyclic α-halo ketones like this compound, this rearrangement results in a ring contraction. wikipedia.orgyoutube.com

The accepted mechanism involves several key steps:

Enolate Formation : A base (such as an alkoxide or hydroxide) removes an acidic proton from the α'-carbon (C5), forming an enolate. youtube.com

Cyclopropanone (B1606653) Formation : The enolate's nucleophilic carbon then attacks the α-carbon (C3) bearing the bromine, displacing the bromide ion in an intramolecular SN2 reaction. This forms a highly strained, bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com

Nucleophilic Attack : The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening : The resulting tetrahedral intermediate collapses, reforming the carbonyl group. This is accompanied by the cleavage of one of the bonds in the three-membered ring to form a more stable carbanion. In an unsymmetrical system, the ring opens to yield the more stable carbanion. youtube.com

Protonation : The carbanion is subsequently protonated by the solvent (e.g., methanol) to give the final ring-contracted product, which in this case would be a methyl piperidine-3-carboxylate derivative.

This rearrangement provides a powerful synthetic route for transforming a seven-membered azepane ring into a six-membered piperidine (B6355638) ring, a common scaffold in medicinal chemistry.

| Stage | Description | Intermediate Structure |

| 1. Starting Material | This compound | 7-membered ring α-bromo ketone |

| 2. Enolate Formation | Deprotonation at C5 by a base (e.g., NaOMe) | Enolate anion |

| 3. Intermediate | Intramolecular cyclization with loss of Br⁻ | Bicyclo[4.1.0]heptan-2-one derivative |

| 4. Ring Opening | Nucleophilic attack by MeO⁻ followed by cleavage | Piperidine carbanion intermediate |

| 5. Final Product | Protonation of the carbanion | Methyl 1-tosylpiperidine-3-carboxylate |

Cycloaddition Reactions and Pericyclic Transformations

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives can participate in such transformations. Cycloadditions are powerful reactions for forming cyclic structures. acgpubs.org

The enone derivative, 1-Tosyl-1,2,3,7-tetrahydroazepin-4-one, formed via the elimination reaction described in section 3.2.3, is an excellent candidate for cycloaddition reactions. As a dienophile (a 2π-electron system), it can react with a conjugated diene (a 4π-electron system) in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, to form complex polycyclic structures. libretexts.orgmdpi.com

Furthermore, the double bond of the enone or the carbonyl group itself could potentially participate in [3+2] dipolar cycloadditions. beilstein-journals.org In these reactions, a 1,3-dipole reacts with a dipolarophile (the enone) to form a five-membered heterocyclic ring. libretexts.orgsci-rad.com These pathways open up synthetic routes to novel and complex nitrogen-containing polycyclic systems.

Pericyclic transformations involving the parent molecule are less common but could be induced under photochemical conditions. For example, a photo-Favorskii reaction might proceed through a different, diradical-based mechanism. wikipedia.org

Influence of the Tosyl Group on Reaction Selectivity and Rate

The tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the azepane ring in this compound exerts a profound influence on the molecule's reactivity, dictating both the rate at which it undergoes chemical transformations and the stereochemical and regiochemical outcomes of these reactions. This influence stems from a combination of steric and electronic effects inherent to the tosyl group.

Electronic Effects:

The tosyl group is a strong electron-withdrawing group. This property arises from the electronegative oxygen atoms and the sulfur atom of the sulfonyl moiety. This electron-withdrawing nature significantly impacts the reactivity of the adjacent nitrogen atom and, by extension, the entire heterocyclic ring.

Decreased Nucleophilicity of Nitrogen: The primary effect is the delocalization of the nitrogen lone pair of electrons into the sulfonyl group. This delocalization drastically reduces the nucleophilicity and basicity of the nitrogen atom. As a result, reactions that involve the nucleophilic participation of the nitrogen, such as N-alkylation or N-acylation, are generally slower compared to their non-tosylated counterparts. In many synthetic contexts, the tosyl group is employed as a protecting group for amines, rendering the nitrogen unreactive under a variety of conditions. rsc.org

Activation of the Azepane Ring: Paradoxically, while deactivating the nitrogen, the electron-withdrawing nature of the tosyl group can activate other parts of the azepane ring towards nucleophilic attack. For instance, in reactions involving the carbonyl group at the C4 position, the tosyl group enhances the electrophilicity of the carbonyl carbon. Similarly, it influences the reactivity of the C-Br bond at the C3 position. The inductive effect of the tosyl group makes the α-carbon to the nitrogen (C2 and C7) more susceptible to deprotonation under basic conditions, a principle exploited in reactions like the Shapiro reaction with tosylhydrazones. arkat-usa.org

Steric Effects:

The tosyl group is sterically demanding. This bulkiness plays a crucial role in controlling the stereoselectivity of reactions by influencing the trajectory of incoming reagents.

Diastereoselectivity: In reactions involving the formation of new stereocenters, the tosyl group can direct the approach of a nucleophile or electrophile to the less hindered face of the azepane ring. The seven-membered azepane ring exists in a variety of flexible conformations, such as chair and boat forms. chemistrysteps.comlibretexts.orgbkcc.ac.innih.govslideshare.net The bulky tosyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This conformational preference can create a significant steric bias, leading to high diastereoselectivity in reactions at the C3 and C4 positions. For example, in the reduction of the ketone at C4, a hydride reagent would preferentially attack from the face opposite to the tosyl group, leading to a predominance of one diastereomeric alcohol.

Regioselectivity: In situations where multiple reaction pathways are possible, the steric hindrance of the tosyl group can favor one regioisomer over another. For instance, in elimination reactions to form a double bond, the tosyl group can influence which proton is abstracted, thereby controlling the position of the resulting alkene.

Influence on Reaction Rate:

The rate of reactions involving this compound is a function of both electronic and steric factors.

Rate Retardation: As mentioned, the electron-withdrawing nature of the tosyl group slows down reactions where the nitrogen atom acts as a nucleophile.

Rate Acceleration: Conversely, in reactions where the tosyl group enhances the electrophilicity of a reaction center, such as the carbonyl carbon, an increase in reaction rate can be observed. The activation of the C-Br bond for nucleophilic substitution is also influenced by the electronic nature of the tosyl group. nih.govmdpi.com

Ring Strain and Cyclization Rates: Studies on the formation of N-tosylazacycloalkanes have shown that the rate of cyclization is highly dependent on the ring size being formed. For the formation of seven-membered rings, the rate is generally slower compared to the formation of five- or six-membered rings due to higher transitional state strain. rsc.org This provides a comparative context for intramolecular reactions that might be initiated from this compound.

Illustrative Data on the Influence of N-Substituents on Reaction Selectivity:

| N-Substituent | Electronic Effect | Steric Bulk | Expected Diastereomeric Excess (d.e.) in Nucleophilic Addition to Carbonyl | Relative Reaction Rate |

| H | Neutral | Small | Low | Moderate |

| Benzyl (Bn) | Weakly Electron-Donating | Moderate | Moderate | Fast |

| tert-Butoxycarbonyl (Boc) | Electron-Withdrawing | High | High | Slow |

| Tosyl (Ts) | Strongly Electron-Withdrawing | High | Very High | Slow (for N-involved reactions), Potentially Fast (for C-centered reactions) |

This table is illustrative and based on general principles of stereoselective synthesis and the known properties of these functional groups.

Illustrative Data on the Influence of N-Substituents on Reaction Rate:

Similarly, the effect on reaction rates can be generalized from studies on related nitrogen heterocycles.

| N-Substituent | Relative Rate of N-Alkylation | Relative Rate of Carbonyl Reduction |

| H | 100 | 1.0 |

| Benzyl (Bn) | 150 | 0.8 |

| tert-Butoxycarbonyl (Boc) | 5 | 1.5 |

| Tosyl (Ts) | 1 | 2.0 |

This table is illustrative and represents general trends observed in the reactivity of N-substituted heterocycles.

Synthetic Utility and Transformational Chemistry of 3 Bromo 1 Tosylazepan 4 One

3-Bromo-1-tosylazepan-4-one as a Key Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively targeted. For instance, it is a precursor in the preparation of various heterocyclic compounds. The bromo-ketone functionality allows for reactions such as the Hantzsch thiazole (B1198619) synthesis, where it can be condensed with thioamides to form thiazole rings. This approach has been utilized in the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester from a similar compound, 3-bromo-1-methyl-piperidin-4-one. google.com

The tosyl group, while serving as a protecting group for the nitrogen atom, also influences the reactivity of the ring. The bromine atom at the α-position to the ketone makes the compound susceptible to various nucleophilic substitution and elimination reactions, further expanding its synthetic potential.

Derivatization Strategies for the Azepan-4-one (B24970) Core

The azepan-4-one core of this compound offers multiple avenues for structural modification, primarily at the ketone group and the brominated carbon.

The ketone group at the 4-position of the azepane ring is a key site for various chemical transformations.

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165), leading to the formation of the corresponding alcohol. This introduces a new functional group and a potential stereocenter, opening up further synthetic possibilities.

Alkylation: The α-carbon to the ketone can be deprotonated with a suitable base to form an enolate, which can then be alkylated. However, the presence of the bromine atom at the 3-position complicates this, as elimination reactions may compete.

Condensation: The ketone can undergo condensation reactions with various reagents. For example, condensation with amines or hydrazines can yield imines or hydrazones, respectively. It can also participate in aldol-type condensation reactions. A related reaction involves the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base to form a thiazole ring system. google.com

Table 1: Examples of Transformations at the Ketone Group

| Transformation | Reagents and Conditions | Product Type |

| Reduction | Sodium borohydride (NaBH4), Methanol (B129727) (MeOH) | 3-Bromo-1-tosylazepan-4-ol |

| Condensation | Ethyl thiooxamide, Triethylamine (Et3N), Ethanol (EtOH), Reflux | Thiazolo[5,4-c]azepane derivative |

The bromine atom at the 3-position is a good leaving group, making this carbon atom susceptible to nucleophilic attack. pressbooks.pubchemguide.co.uk This allows for the introduction of a wide range of functional groups through SN1 or SN2 type reactions. bits-pilani.ac.insaskoer.calibretexts.org The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the substitution.

Common nucleophiles that can be employed include:

Azides: To introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry.

Amines: To form 3-amino-1-tosylazepan-4-one derivatives.

Thiols: To introduce sulfur-containing functionalities.

Alkoxides: To form ether linkages.

The rate and mechanism of these substitution reactions are dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. bits-pilani.ac.in

Ring Expansion and Contraction Reactions of Azepanones

Azepanones can undergo ring expansion and contraction reactions to form different ring systems. wikipedia.orguchicago.edulibretexts.orgyoutube.comsioc-journal.cn While specific examples for this compound are not prevalent in the searched literature, general principles for similar cyclic ketones can be applied.

Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement could potentially be applied. wikipedia.org This would involve the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to an amine, diazotization, and subsequent rearrangement to form an eight-membered ring.

Ring Contraction: The Favorskii rearrangement is a common method for the ring contraction of α-halo ketones. wikipedia.org Treatment of this compound with a base could lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate, which would then open to yield a substituted cyclopentanecarboxylic acid derivative.

Construction of Fused and Spirocyclic Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused and spirocyclic heterocyclic systems. rsc.orgmdpi.combeilstein-journals.orgbeilstein-journals.org

Fused Systems: Condensation reactions involving both the ketone and the bromo-substituent can lead to the formation of fused heterocyclic rings. For example, reaction with a dinucleophile like a substituted hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of a fused pyrazole (B372694) or isoxazole (B147169) ring, respectively. The reaction of the related 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide to form a fused thiazole ring is a prime example of this strategy. google.com

Spirocyclic Systems: The ketone functionality can be used to construct spirocyclic systems. For instance, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of a spiro-heterocycle at the C4 position. A known synthetic route involves the reaction of N-tosyl-piperidine-4,4-diethyl ester with N-tosylbis(2-bromoethyl)amine to form a spirocyclic compound. mdpi.com

Table 2: Examples of Heterocyclic Systems from Azepanones

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Fused Heterocycle Synthesis | 3-Bromo-ketone, Dinucleophile (e.g., Thioamide) | Fused Thiazole |

| Spirocycle Synthesis | Ketone, 1,2- or 1,3-Dinucleophile | Spiro-heterocycle |

Stereochemical Retention and Inversion in Subsequent Transformations

The stereochemistry of reactions involving this compound is a crucial aspect, particularly in transformations at the chiral center created by the bromine substitution.

Nucleophilic Substitution: SN2 reactions at the brominated carbon will proceed with an inversion of configuration. pressbooks.pub In contrast, SN1 reactions would lead to a racemic mixture due to the formation of a planar carbocation intermediate. saskoer.ca The choice of solvent and the nature of the nucleophile can influence the reaction pathway and thus the stereochemical outcome.

Reactions at the Ketone: Reduction of the ketone can lead to the formation of two diastereomeric alcohols. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of the bulky tosyl group and the bromine atom, which can direct the approach of the hydride.

Understanding and controlling the stereochemistry in these transformations is vital for the synthesis of enantiomerically pure and complex target molecules.

Advanced Characterization and Computational Studies of 3 Bromo 1 Tosylazepan 4 One

Spectroscopic Methodologies for Structural and Stereochemical Assignment

High-Resolution NMR Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-bromo-1-tosylazepan-4-one can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different proton environments and their neighboring protons. The tosyl group introduces characteristic signals in the aromatic region, typically as two doublets, due to the para-substituted benzene (B151609) ring. The methyl group of the tosyl moiety would appear as a singlet in the upfield region. The protons of the azepane ring would exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and coupling with adjacent protons. The proton at the bromine-bearing carbon (C3) is expected to be significantly deshielded.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Tosyl-CH₃ | ~2.4 | ~21 |

| Tosyl-Ar-H | ~7.3 (d), ~7.7 (d) | ~127, ~130, ~135, ~144 |

| Azepane-H (aliphatic) | 2.0 - 4.0 (complex multiplets) | 25 - 60 |

| CH-Br (C3-H) | 4.5 - 5.0 | 45 - 55 |

| C=O (C4) | - | 190 - 210 |

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. libretexts.orgscispace.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the range of 1700-1725 cm⁻¹. The sulfonyl group (SO₂) of the tosyl moiety would exhibit characteristic strong asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-N stretching vibration of the sulfonamide would also be present. The aromatic C-H and C=C stretching vibrations from the tosyl group would appear in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.govnih.gov The aromatic ring vibrations of the tosyl group are often strong in the Raman spectrum. The C-Br stretching vibration, which can be weak in the FT-IR spectrum, may be more readily observed in the Raman spectrum, typically in the lower frequency region (500-700 cm⁻¹). The symmetric vibrations of the molecule are generally more Raman active.

Characteristic Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 (strong) | 1700 - 1725 (weak) |

| SO₂ (Sulfonyl) | ~1350 (asym), ~1160 (sym) (strong) | ~1350, ~1160 (moderate) |

| C-N (Sulfonamide) | 1150 - 1180 | 1150 - 1180 |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 (strong) |

| C-Br | 500 - 700 | 500 - 700 (moderate) |

Note: These are typical frequency ranges and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. It also provides information about the molecule's fragmentation pattern, which can aid in structural elucidation. uni-saarland.de

For this compound (C₁₃H₁₆BrNO₃S), the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M+ and M+2). youtube.comneu.edu.tr The high-resolution measurement of these ions would provide the exact mass, confirming the molecular formula.

Common fragmentation pathways would likely involve the cleavage of the tosyl group, leading to a prominent peak corresponding to the tosyl cation or related fragments. Alpha-cleavage adjacent to the carbonyl group is another expected fragmentation route. libretexts.org The loss of the bromine atom is also a probable fragmentation pathway.

X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.netresearchgate.net For this compound, which contains a stereocenter at the C3 position, obtaining a single crystal suitable for X-ray diffraction analysis would be invaluable.

A successful crystallographic analysis would unambiguously determine the relative and absolute stereochemistry of the bromine atom and any other chiral centers. Furthermore, it would provide a detailed picture of the conformation of the seven-membered azepane ring in the solid state, revealing the puckering of the ring and the spatial arrangement of the substituents. This information is crucial for understanding the molecule's reactivity and biological activity. While no specific crystal structure for this compound is available in the searched literature, the general principles of this technique are well-established. nih.govresearchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry, particularly density functional theory (DFT), offers a powerful theoretical framework to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and energetics of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Energetics

DFT calculations can be employed to model various properties of this compound. By solving the Schrödinger equation within the DFT approximation, one can obtain the optimized molecular geometry, which can be compared with experimental data from X-ray crystallography if available.

Furthermore, DFT calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. sciensage.info These calculated values can aid in the assignment of experimental spectra. The electronic properties of the molecule, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can be visualized and analyzed to understand its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

DFT can also be used to explore the potential energy surface for various chemical reactions involving this compound, allowing for the calculation of reaction energetics and the elucidation of reaction mechanisms. This can be particularly useful in understanding its synthesis and degradation pathways.

Molecular Dynamics Simulations for Conformational Landscapes

The seven-membered azepane ring of this compound is inherently flexible, capable of adopting a multitude of conformations in a dynamic equilibrium. researchgate.net Molecular dynamics (MD) simulations offer a robust methodology to explore this conformational space by simulating the atomic motions of the molecule over time. nih.govcecam.org By solving Newton's equations of motion for the system, an MD simulation can reveal the preferred three-dimensional arrangements of the molecule and the energetic barriers between them. nih.gov

A hypothetical MD simulation of this compound, conducted in a simulated solvent environment to mimic realistic conditions, would likely identify several low-energy conformations. The seven-membered ring of similar structures, such as cycloheptane (B1346806) and oxepane, is known to exist in a complex equilibrium between chair (C) and twist-chair (TC) conformations, with boat and twist-boat forms representing higher energy states or transition structures. researchgate.netumich.edusmu.edu The presence of the bulky tosyl group on the nitrogen atom and the bromine atom at the C3 position would significantly influence the relative energies of these conformers.

The simulation would likely reveal that the chair and twist-chair conformations are the most populated states. The large tosyl group would preferentially occupy a position that minimizes steric hindrance with the rest of the ring. The bromine atom's position, whether axial or equatorial, would further differentiate the stability of these conformers.

To illustrate the potential findings of such a simulation, a representative data table is presented below. This table outlines the major conformers identified, their relative energies, and their population distribution at equilibrium. The root-mean-square deviation (RMSD) is a measure of the average distance between the atoms of the simulated conformer and a reference structure, indicating the stability and convergence of the simulation. nih.gov

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Twist-Chair (TC1) | 0.00 | 45 | C2-C3-C4-C5: 65, N1-C7-C6-C5: -80 |

| Chair (C1) | 0.85 | 30 | C2-C3-C4-C5: -55, N1-C7-C6-C5: 75 |

| Twist-Chair (TC2) | 1.50 | 15 | C2-C3-C4-C5: -70, N1-C7-C6-C5: 85 |

| Boat (B1) | 3.20 | 5 | C2-C3-C4-C5: 0, N1-C7-C6-C5: 0 |

| Other | >4.00 | 5 | - |

This table is a hypothetical representation of potential MD simulation results for this compound.

The data suggests a dynamic equilibrium where the twist-chair conformation is the most stable, a common feature for substituted seven-membered rings. acs.org The chair conformation is also significantly populated. The interconversion between these conformers would occur on a timescale accessible by the simulation, providing insights into the molecule's flexibility.

Quantum Chemical Descriptors for Predicting Chemical Reactivity and Selectivity

For this compound, key quantum chemical descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.orgwuxiapptec.com

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

A hypothetical DFT study of this compound would likely reveal that the oxygen atom of the carbonyl group is a site of high negative electrostatic potential, making it a primary target for electrophiles and a hydrogen bond acceptor. The carbon atom of the carbonyl group would exhibit a positive potential, marking it as an electrophilic center susceptible to attack by nucleophiles. The bromine atom, being electronegative, would also influence the local electronic environment.

The following table presents hypothetical values for key quantum chemical descriptors for this compound, calculated at a plausible level of theory (e.g., B3LYP/6-311+G(d,p)).

| Descriptor | Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. wuxiapptec.com |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap, suggesting a balance of stability and reactivity. wuxiapptec.com |

| Dipole Moment | 3.5 D | A significant dipole moment, indicating a polar molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | A substantial positive charge, confirming the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C-Br Carbon | +0.15 e | A smaller positive charge, suggesting this carbon is also an electrophilic site, albeit less so than the carbonyl. |

This table is a hypothetical representation of potential quantum chemical calculation results for this compound.

These descriptors are invaluable for predicting the molecule's behavior in chemical reactions. For instance, the significant positive charge on the carbonyl carbon suggests that it is the most probable site for nucleophilic addition reactions. The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. scirp.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.